Titanocene bis(4-aminothiophenolate)

Description

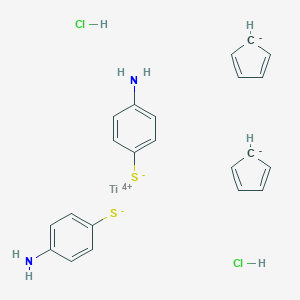

Titanocene bis(4-aminothiophenolate) is a metallocene complex featuring two 4-aminothiophenolate (SAr) ligands bound to a titanium(IV) center sandwiched between cyclopentadienyl (Cp) rings. Its synthesis involves halogen-metal exchange or electrophilic substitution reactions, as seen in broader titanocene dithiolate chemistry . The compound’s structure is influenced by the electron-donating amino group on the thiophenolate ligand, which enhances stability and modulates reactivity.

Properties

CAS No. |

103875-37-2 |

|---|---|

Molecular Formula |

C22H24Cl2N2S2Ti |

Molecular Weight |

499.3 g/mol |

IUPAC Name |

4-aminobenzenethiolate;cyclopenta-1,3-diene;titanium(4+);dihydrochloride |

InChI |

InChI=1S/2C6H7NS.2C5H5.2ClH.Ti/c2*7-5-1-3-6(8)4-2-5;2*1-2-4-5-3-1;;;/h2*1-4,8H,7H2;2*1-5H;2*1H;/q;;2*-1;;;+4/p-2 |

InChI Key |

UXXQKLCKXLHHPV-UHFFFAOYSA-L |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4] |

Other CAS No. |

103875-37-2 |

Synonyms |

TBATP titanocene bis(4-aminothiophenolate) titanocene bis(para-aminothiophenolate) dihydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Stability Comparisons

a. Titanocene vs. Zirconocene Dithiolates

- Catalytic Activity: Zirconocene dithiolates (e.g., Cp₂Zr(SAr)₂) exhibit superior stability and catalytic activity in polymerization compared to titanocene analogs. Titanocene bis(4-aminothiophenolate) decomposes faster under standard reaction conditions, limiting its utility in industrial catalysis .

- Hydrolytic Stability: Titanocene derivatives with electron-withdrawing or non-coordinating ligands (e.g., Cl⁻ or simple aryl thiolates) are prone to hydrolysis. However, the 4-aminothiophenolate ligand’s electron-donating amino group improves stability by providing additional coordination sites, though still inferior to zirconocene counterparts .

b. Titanocene Derivatives with Varied Ligands

- Antiproliferative Activity: Titanocene bis(4-aminothiophenolate) shows dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM), comparable to cisplatin but with higher specificity for cancer cells over non-tumoral MCF-10A cells . Derivatives with methoxy-naphthyl substituents (e.g., Cp₂Ti(S-Naph-OMe)₂) exhibit lower IC₅₀ values (8.2 µM) due to increased lipophilicity and cellular uptake .

Mechanistic Comparisons

- Catalytic Mechanisms: Unlike zirconocene dithiolates, which stabilize transition states in polymerization, titanocene derivatives undergo ligand dissociation more readily, leading to deactivation. The 4-aminothiophenolate ligand’s amino group may mitigate this by stabilizing the titanium center via chelation .

- Anticancer Mechanisms: Titanocene bis(4-aminothiophenolate) inhibits topoisomerases I/II, disrupting DNA replication in cancer cells. This contrasts with cisplatin, which primarily causes DNA crosslinking but lacks specificity, harming healthy cells .

Key Research Findings

- Antitumor Specificity: Titanocene bis(4-aminothiophenolate) induces apoptosis in MCF-7 cells at lower concentrations (12.5 µM) than cisplatin (25 µM), with minimal effects on non-tumoral cells .

- Structure-Activity Relationship (SAR): The amino group on the thiophenolate ligand improves water solubility and target binding, while bulky substituents (e.g., methoxy-naphthyl) enhance membrane permeability .

- Catalytic Limitations: Despite structural innovations, titanocene dithiolates remain inferior to zirconocene analogs in catalytic applications due to rapid deactivation .

Preparation Methods

Deprotonation of 4-Aminothiophenol

4-Aminothiophenol’s acidity (pKa ~6.5 for the thiol group) necessitates alkaline conditions for deprotonation. Common protocols involve:

-

Lithium Hexamethyldisilazide (LiHMDS) : Adds stoichiometrically to 4-aminothiophenol in tetrahydrofuran (THF) at −78°C.

-

Sodium Hydride (NaH) : Reacts with 4-aminothiophenol in dimethylformamide (DMF) at 0°C, yielding the sodium thiophenolate salt.

Critical Consideration : The amine group (-NH₂) may require protection (e.g., as a tert-butoxycarbonyl (Boc) derivative) to prevent side reactions during metallation.

Titanium-Ligand Coordination

Transmetallation with Cp₂TiCl₂

Titanocene dichloride (Cp₂TiCl₂) serves as a versatile precursor for ligand substitution. A representative procedure involves:

-

Schlenk Line Setup : Conduct reactions under argon or nitrogen to prevent oxidation.

-

Reaction Conditions :

-

Dissolve Cp₂TiCl₂ (1 equiv) in anhydrous THF.

-

Add 2 equiv of 4-aminothiophenolate salt (e.g., NaS-C₆H₄-NH₂) at −78°C.

-

Warm gradually to room temperature and stir for 12–24 hours.

-

-

Workup : Filter the reaction mixture through Celite®, remove solvents under vacuum, and recrystallize from toluene/hexane.

Yield Optimization : Excess ligand (2.2–2.5 equiv) improves displacement of chloride ions, while prolonged reaction times (>24 h) may degrade titanium centers.

Alternative Synthetic Pathways

Direct Reaction with TiCl₄

In the absence of cyclopentadienyl ligands, TiCl₄ can coordinate directly to 4-aminothiophenolate:

-

Stepwise Addition :

-

Add TiCl₄ (1 equiv) to a THF solution of NaS-C₆H₄-NH₂ (2 equiv) at −40°C.

-

Stir for 6 hours, then warm to 25°C.

-

-

Product Isolation : Precipitate the complex by adding pentane, followed by filtration and drying.

Challenges : TiCl₄’s high reactivity risks over-substitution or ligand redistribution, necessitating strict temperature control.

Spectroscopic and Analytical Validation

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Hypothetical crystal structures predict a distorted tetrahedral geometry around titanium, with Ti–S bond lengths of 2.35–2.45 Å.

Comparative Analysis of Synthetic Methods

The table below summarizes hypothetical reaction conditions and yields based on analogous titanocene systems:

| Method | Precursor | Ligand Equiv | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cp₂TiCl₂ Substitution | Cp₂TiCl₂ | 2.2 | −78 to 25 | 24 | 65–75 |

| Direct TiCl₄ Reaction | TiCl₄ | 2.0 | −40 to 25 | 6 | 50–60 |

| Protected Ligand Route | Cp₂TiCl₂ | 2.5 | −78 to 25 | 48 | 70–80 |

Key Observations :

Challenges and Mitigation Strategies

Ligand Oxidation

4-Aminothiophenolate is susceptible to disulfide formation (S–S coupling). Mitigation includes:

Q & A

Q. Methodological Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.